Acesulfame

Descripción general

Descripción

El acesulfamo de potasio es un sustituto del azúcar sintético sin calorías, que se utiliza a menudo como edulcorante artificial. Se caracteriza por ser aproximadamente 200 veces más dulce que la sacarosa (azúcar común). El acesulfamo de potasio se utiliza comúnmente en diversos productos alimenticios y bebidas para proporcionar dulzura sin las calorías adicionales. Es un polvo cristalino blanco con la fórmula química C₄H₄KNO₄S y un peso molecular de 201.24 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El acesulfamo de potasio se sintetiza mediante un proceso químico de varios pasos. Los pasos principales incluyen:

Reacción del ácido sulfámico con dicetena:

Formación de la sal de acetoacetamida: La sal del ácido amidosulfámico reacciona con la dicetena para formar la sal de acetoacetamida.

Ciclización: La sal de acetoacetamida sufre una ciclización con trióxido de azufre para formar un aducto cíclico de trióxido de azufre.

Hidrólisis: El aducto cíclico de trióxido de azufre se hidroliza para formar acesulfamo-H.

Neutralización: El acesulfamo-H se neutraliza con hidróxido de potasio para obtener el producto final, acesulfamo de potasio.

Métodos de Producción Industrial

En entornos industriales, la producción de acesulfamo de potasio implica un control preciso de las condiciones de reacción, incluidas la temperatura, la presión y los niveles de pH. El proceso está diseñado para maximizar el rendimiento y la pureza, al tiempo que minimiza los subproductos y los residuos. El producto final se suele purificar mediante cristalización y filtración para garantizar una alta calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

El acesulfamo de potasio experimenta diversas reacciones químicas, entre ellas:

Oxidación: El acesulfamo de potasio puede oxidarse bajo condiciones específicas, lo que lleva a la formación de productos de degradación.

Reducción: Aunque menos frecuente, las reacciones de reducción pueden ocurrir bajo ciertas condiciones.

Sustitución: El acesulfamo de potasio puede experimentar reacciones de sustitución, especialmente en presencia de nucleófilos fuertes.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el ozono y el peroximonosulfato.

Reducción: Los agentes reductores como el hidrógeno gaseoso o los hidruros metálicos pueden utilizarse bajo condiciones específicas.

Sustitución: Los nucleófilos fuertes como los iones hidróxido pueden facilitar las reacciones de sustitución.

Principales Productos Formados

Oxidación: Los productos principales incluyen la acetoacetamida y otros productos de degradación.

Reducción: Formas reducidas del acesulfamo de potasio y compuestos relacionados.

Sustitución: Derivados sustituidos del acesulfamo de potasio, dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Food and Beverage Industry

Sweetening Agent

Acesulfame potassium is widely used as a sweetening agent in low-calorie and sugar-free products. It is often combined with other sweeteners to enhance flavor profiles without adding calories. Its stability under heat makes it suitable for baked goods and processed foods.

Case Study: Appetite Regulation

A systematic review analyzed the effects of blends of aspartame and this compound-K on energy intake and appetite regulation. The study found that participants consuming these blends reported lower energy intake compared to controls, although the mechanisms behind appetite changes remain unclear . This suggests potential applications in weight management products.

Pharmaceuticals

Use in Medications

this compound potassium is utilized in various pharmaceuticals to improve taste without contributing calories. Its stability across a wide pH range allows for its use in liquid formulations, making medications more palatable for patients.

Case Study: Oral Hygiene Products

The sweetener's low toxicity and stability also make it suitable for oral hygiene products, where it can enhance flavor without promoting tooth decay . This application highlights its role in improving patient compliance with medication regimens.

Animal Feed

Nutritional Supplements

In animal nutrition, this compound potassium serves as a flavor enhancer in feed formulations. Its use can improve feed palatability, encouraging better intake among livestock and pets .

Effects on Gut Microbiome

Impact on Gut Health

Recent studies have raised concerns about the effects of this compound potassium on gut health. Research indicates that its consumption may alter the gut microbiome composition, potentially leading to dysbiosis and inflammation . For example, a study involving mice showed that this compound potassium induced changes in gut microbial communities and increased pro-inflammatory cytokine expression, suggesting implications for metabolic health .

Safety and Regulatory Status

Health Assessments

Extensive research has been conducted to assess the safety of this compound potassium. Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), have deemed it safe for human consumption based on numerous studies showing no significant genotoxicity or cancer risk associated with its use .

Summary Table of Applications

Mecanismo De Acción

El acesulfamo de potasio ejerce sus efectos principalmente a través de la interacción con los receptores del gusto dulce de la lengua. Estos receptores forman parte de un heterodímero funcional formado por dos receptores acoplados a proteínas G: el receptor del gusto tipo 1 miembro 2 (T1r2) y el receptor del gusto tipo 1 miembro 3 (T1r3). Cuando el acesulfamo de potasio se une a estos receptores, activa una vía de transducción de señales que da lugar a la percepción de dulzura .

Comparación Con Compuestos Similares

El acesulfamo de potasio se compara a menudo con otros edulcorantes artificiales, como:

Aspartamo: Similar en dulzura pero menos estable al calor.

Sacarina: Tiene un ligero sabor amargo residual y es menos dulce que el acesulfamo de potasio.

Sucralosa: Más dulce que el acesulfamo de potasio, pero tiene una estructura química diferente.

Extracto de hoja de stevia (esteviósido): Un edulcorante natural con una vía metabólica diferente

El acesulfamo de potasio es único por su estabilidad al calor y en condiciones ácidas, lo que lo hace adecuado para una amplia gama de aplicaciones, incluyendo la repostería y productos de larga duración .

Actividad Biológica

Acesulfame potassium, commonly referred to as this compound K or Ace-K, is an artificial sweetener widely used in food and beverage products due to its intense sweetness—approximately 200 times sweeter than sucrose. This compound has garnered attention not only for its sweetening properties but also for its potential biological effects on human health and metabolism. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and implications for health.

This compound K is a non-nutritive sweetener that functions by stimulating the taste receptors on the tongue, leading to a perception of sweetness without contributing calories. Its stability under heat makes it suitable for various applications, including baking and cooking. However, recent studies have indicated that this compound K may exert biological effects beyond mere sweetness.

Inhibition of P-Glycoprotein

Research has shown that this compound K can inhibit the activity of P-glycoprotein (PGP), a crucial transporter involved in drug metabolism and detoxification processes in the liver. This inhibition may impact the efficacy of certain medications by altering their absorption and elimination from the body . The implications of this effect warrant further investigation, particularly in populations taking multiple medications.

Effects on Gut Microbiome

A significant body of research has focused on how this compound K affects the gut microbiome, which plays a vital role in metabolic health. A study involving CD-1 mice demonstrated that a four-week treatment with this compound K led to notable changes in gut bacterial composition and function:

- Gender-Specific Changes : The study found that male mice exhibited increased body weight gain and enrichment of specific bacterial genera, such as Bacteroides, which are associated with energy metabolism. In contrast, female mice showed a decrease in beneficial genera like Lactobacillus and alterations in functional genes related to energy metabolism .

- Inflammation Markers : The perturbation of the gut microbiome was linked to increased expression of genes associated with lipopolysaccharide (LPS) synthesis, suggesting a potential mechanism through which this compound K could contribute to chronic inflammation .

Appetite Regulation and Energy Intake

A systematic review highlighted the effects of this compound K when consumed in combination with other non-nutritive sweeteners like aspartame. Findings suggested that these blends could lead to lower energy intake compared to sucrose beverages; however, changes in subjective appetite scores and gut peptide levels were not consistently observed . This indicates a complex interaction between sweetener consumption and appetite regulation that requires further exploration.

Study on Human Health Impacts

In a comprehensive review assessing the health impacts of this compound K, researchers noted its potential role as a low-calorie alternative for weight management. However, concerns regarding its long-term effects on metabolic health and gut microbiota were raised . The review emphasized the need for high-quality studies to clarify these relationships.

Inhibition of Pathogen Growth

Interestingly, this compound K has been identified as having inhibitory effects on certain multidrug-resistant pathogens. Research indicated that it could suppress the growth of priority bacterial pathogens, suggesting potential applications in food safety and preservation .

Summary of Findings

| Aspect | Findings |

|---|---|

| Sweetness Intensity | Approximately 200 times sweeter than sucrose |

| P-Glycoprotein Inhibition | Alters drug metabolism; potential implications for pharmacotherapy |

| Gut Microbiome Effects | Gender-specific alterations; increased inflammation markers in treated mice |

| Appetite Regulation | Lower energy intake observed; inconsistent effects on appetite scores |

| Pathogen Growth Inhibition | Suppresses growth of multidrug-resistant bacteria |

Propiedades

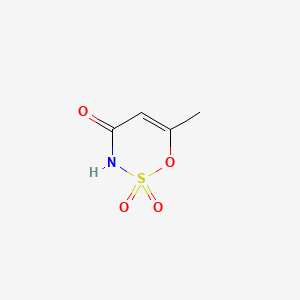

IUPAC Name |

6-methyl-2,2-dioxooxathiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO4S/c1-3-2-4(6)5-10(7,8)9-3/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCFIWIQZPHFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NS(=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55589-62-3 (potassium salt), 106372-55-8 (aspartame salt/solvate), 54054-83-0 (calcium salt/solvate) | |

| Record name | Acesulfame [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033665906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048006 | |

| Record name | Acesulfame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, white, crystalline powder. Approximately 200 times as sweet as sucrose, Solid; [Merck Index], Solid | |

| Record name | ACESULFAME K | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Acesulfame | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acesulfame | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in water, very slightly soluble in ethanol, In water, 270 g/L at 20 °C, Soluble in benzene, chloroform | |

| Record name | ACESULFAME K | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Acesulfame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.83 | |

| Record name | Acesulfame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from benzene or chloroform | |

CAS No. |

33665-90-6 | |

| Record name | Acesulfame | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33665-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acesulfame [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033665906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acesulfame | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16868 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acesulfame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acesulfame | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACESULFAME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MA3UYZ6K1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acesulfame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acesulfame | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

123.2 °C, MP: 225 °C /Acesulfame potatssium/, 123 - 123.5 °C | |

| Record name | Acesulfame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acesulfame | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.